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Compound Name: Pim-1 kinase inhibitor 6

Cat. No.: B15611771

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a serine/threonine
kinase that plays a pivotal role in the regulation of cell proliferation, survival, and differentiation.
[1] Overexpression of Pim-1 has been implicated in the progression of various cancers, making
it a compelling target for therapeutic intervention. Pim-1 kinase inhibitors are designed to block
the kinase's activity, thereby disrupting downstream signaling pathways that contribute to tumor
growth.[2][3] This document provides a detailed protocol for an in vitro kinase assay to evaluate
the potency of Pim-1 kinase inhibitor 6 and other related compounds.

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated
by various cytokines and growth factors. Once expressed, Pim-1 can phosphorylate a range of
downstream targets involved in cell cycle progression and apoptosis, such as p21 and BAD. By
inhibiting Pim-1, its downstream pro-survival signaling can be attenuated.
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Caption: Pim-1 Signaling Pathway and Point of Inhibition.

Quantitative Data for Pim-1 Inhibitors

The following table summarizes the in vitro potency of Pim-1 kinase inhibitor 6 and other
commercially available inhibitors against Pim-1 and related kinases. This data is crucial for
assessing the potency and selectivity of the compounds.
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Inhibitor Target Kinase(s) IC50 (nM) Reference
Pim-1 kinase inhibitor )
Pim-1 460 [2]

6
PIM1/2 Kinase

. Pim-1 150 [4]
Inhibitor VI (SMI-16a)
Pim-2 20 [4]
AZD1208 Pim-1 0.4 [5]
Pim-2 5 [5]
Pim-3 1.9 [5]
SGI-1776 Pim-1 7 [5]
Pim-2 363 [6]
Pim-3 69 [6]
SMI-4a Pim-1 17 [5]
TCSPIM-11 Pim-1 50 [5]

Experimental Protocol: In Vitro Pim-1 Kinase Assay
(ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of Pim-1 kinase and
the inhibitory potential of compounds like Pim-1 kinase inhibitor 6. The assay quantifies the
amount of ADP produced during the kinase reaction.

Materials

e Recombinant human Pim-1 kinase (GST-tagged)
» Biotinylated Bad (Serl112) peptide substrate (e.g., GGAGAVEIRSRHSSYPAGTE)[7]
e Pim-1 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/ml BSA, 50 uM DTT[1]

e ATP solution
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Pim-1 kinase inhibitor 6 and other test compounds

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Experimental Workflow
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Caption: In Vitro Pim-1 Kinase Assay Workflow.

Detailed Protocol

e Reagent Preparation:
o Prepare a 10 mM stock solution of ATP in water.
o Prepare a stock solution of the biotinylated Bad peptide substrate in water.

o Dilute the recombinant Pim-1 kinase in Kinase Buffer to the desired concentration (e.g., 5
ng/pL). The optimal concentration should be determined empirically by performing a
kinase titration.[1]

o Prepare a serial dilution of Pim-1 kinase inhibitor 6 and other test compounds in 100%
DMSO. A typical starting concentration is 10 mM.

e Assay Procedure (384-well format):[1]

o Add 1 pL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay
plate.

o Add 2 pL of the diluted Pim-1 kinase to each well.
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o Prepare the Substrate/ATP mix by diluting the Bad peptide substrate and ATP in Kinase
Buffer. The final concentration in the assay should be optimized, but a starting point of 0.2
Mg/uL substrate and 500 uM ATP can be used.[1]

o To initiate the kinase reaction, add 2 pL of the Substrate/ATP mix to each well.

o Incubate the plate at room temperature for 60 minutes.

e Luminescence Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate the plate at room temperature for 40 minutes.

o Add 10 uL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and produce a luminescent signal.

o Incubate the plate at room temperature for 30 minutes.

o Measure the luminescence using a plate reader.

Data Analysis

e Calculate Percent Inhibition:

o The percentage of inhibition for each inhibitor concentration is calculated using the
following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) /
(RLU_vehicle - RLU_background)) where RLU is the Relative Luminescence Unit.

e Determine IC50 Value:
o Plot the percent inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad
Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces
the enzyme activity by 50%.
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Conclusion

This application note provides a comprehensive guide for assessing the in vitro potency of
Pim-1 kinase inhibitor 6. The detailed protocol for the ADP-Glo™ kinase assay, along with the
provided quantitative data and signaling pathway information, will be a valuable resource for
researchers in the field of cancer drug discovery and development. The methodologies
described can be adapted to screen and characterize other potential Pim-1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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